molecular formula C7H9ClN2O3 B8080175 2-Amino-6-methoxynicotinic acid HCl

2-Amino-6-methoxynicotinic acid HCl

Cat. No.: B8080175
M. Wt: 204.61 g/mol
InChI Key: JYCYXGUGKOBXLX-UHFFFAOYSA-N
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Description

2-Amino-6-methoxynicotinic acid HCl is a chemical compound with the molecular formula C7H9ClN2O3 It is a derivative of nicotinic acid, featuring an amino group at the second position and a methoxy group at the sixth position on the pyridine ring

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with nicotinic acid or its derivatives.

    Amination: Introduction of the amino group at the second position can be achieved through nucleophilic substitution reactions.

    Methoxylation: The methoxy group is introduced at the sixth position using methylation reactions, often involving methanol and a suitable catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted nicotinic acid derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-6-methoxynicotinic acid HCl has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-Amino-6-methoxynicotinic acid HCl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    2-Aminonicotinic Acid: Lacks the methoxy group, leading to different chemical and biological properties.

    6-Methoxynicotinic Acid: Lacks the amino group, affecting its reactivity and applications.

    Nicotinic Acid: The parent compound, with different functional groups leading to varied applications.

Uniqueness: 2-Amino-6-methoxynicotinic acid HCl is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-6-methoxypyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c1-12-5-3-2-4(7(10)11)6(8)9-5;/h2-3H,1H3,(H2,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCYXGUGKOBXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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